Ethyl 4-acetoxyacetoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-acetyloxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVCBUVDFHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467214 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35594-15-1 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Acetoxyacetoacetate and Its Functionalized Analogs
Classical and Established Synthetic Protocols for Ethyl 4-Acetoxyacetoacetate
Traditional methods for synthesizing this compound have laid the groundwork for organic chemistry, primarily relying on acylation and halogenation strategies.
Acylation-Based Approaches for Acetoxyacetoacetate Scaffold Construction
The Claisen condensation represents a cornerstone of classical synthesis for β-keto esters like ethyl acetoacetate (B1235776). slideshare.net This reaction involves the base-promoted condensation of two molecules of an ester. vanderbilt.edu For instance, the self-condensation of ethyl acetate (B1210297) using a strong base such as sodium ethoxide yields ethyl acetoacetate. vanderbilt.eduwikipedia.org The resulting ethyl acetoacetate can then be further functionalized.
Another classical approach involves the acylation of the enolate of ethyl acetoacetate. The methylene (B1212753) protons of ethyl acetoacetate are acidic and can be removed by a base to form a nucleophilic enolate. wikipedia.orgshivajicollege.ac.in This enolate can then react with an acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetoxy group at the C-4 position.
A variation of this is the direct acylation of diketene (B1670635). The industrial-scale production of ethyl acetoacetate often involves the reaction of diketene with ethanol. wikipedia.org This method can be adapted to produce derivatives like this compound by using appropriate starting materials.
Halogenation and Subsequent Acetoxylation Strategies for Ethyl 4-Haloacetoacetates as Precursors
A common and established route to this compound involves a two-step process starting with the halogenation of ethyl acetoacetate. The active methylene group of ethyl acetoacetate can be readily halogenated. For example, ethyl 4-chloroacetoacetate can be prepared by reacting ethyl chloroacetate (B1199739) with magnesium in a suitable solvent like diethyl ether, followed by hydrolysis. google.com However, this specific method has been noted for its low yields and the hazards associated with using highly volatile solvents. google.com
A modified and improved procedure for the synthesis of ethyl 4-haloacetoacetates utilizes a modified Reformatsky reaction. google.com This involves reacting an ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent such as dichloromethane (B109758) or chloroform. google.com This process forms a magnesium enolate complex, which is then hydrolyzed with acid to yield the ethyl 4-haloacetoacetate. google.com This method offers better yields, for instance, achieving a 76.5% yield for ethyl 4-chloroacetoacetate. google.com
Once the ethyl 4-haloacetoacetate is obtained, the final step is the acetoxylation. This is typically achieved by a nucleophilic substitution reaction where the halogen atom is displaced by an acetate group. This can be accomplished by treating the ethyl 4-haloacetoacetate with a salt of acetic acid, such as sodium acetate or potassium acetate, often in a suitable solvent.
Modern and Sustainable Synthesis of this compound and Related Compounds
In response to the growing need for environmentally friendly chemical processes, modern synthetic chemistry has focused on developing sustainable methods for producing valuable compounds like this compound.
Green Chemistry Principles Applied to Beta-Keto Ester Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of β-keto esters. This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.
One example is the development of solvent-free or aqueous-based synthetic routes. These approaches minimize the use of volatile organic compounds (VOCs), which are often flammable, toxic, and environmentally harmful. Research is ongoing to find effective catalysts that can facilitate reactions like the Claisen condensation in greener media.
Catalytic Synthesis Approaches for this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity under milder conditions. For the synthesis of this compound and its analogs, various catalytic systems have been explored.
A notable example is the catalytic synthesis of ethyl 4-acetoxybutyrate at room temperature. google.com This method utilizes sodium alkoxide as a catalyst for the reaction between gamma-butyrolactone (B3396035) and ethyl acetate. google.com The reaction proceeds under mild conditions (5-35°C) with good selectivity and high yield, offering a significant improvement over traditional methods that require high temperatures and long reaction times. google.com
For fluorinated analogs, such as ethyl 4,4-difluoroacetoacetate, a one-step synthesis has been developed. google.com This process involves the direct reaction of a difluoroacetyl halide with ethyl acetate in the presence of a basic catalyst like sodium ethoxide or sodium methoxide. google.com This method is advantageous due to its simple process and shorter workflow. google.com Similarly, ethyl 4,4,4-trifluoroacetoacetate can be synthesized via a Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate using a sodium ethoxide catalyst in an organic solvent. google.com This method boasts mild conditions, high conversion rates, and high product selectivity. google.com
Chemo- and Regioselective Synthesis of Substituted Ethyl Acetoxyacetoacetates
The synthesis of substituted ethyl acetoxyacetoacetates with high chemo- and regioselectivity is crucial for creating complex molecular architectures. The acetoacetic ester synthesis is a classic example of how the reactivity of ethyl acetoacetate can be harnessed for this purpose. wikipedia.org
The anion of ethyl acetoacetate, generated by treatment with a base, can be alkylated using an alkyl halide in an SN2 reaction. vanderbilt.edu This allows for the introduction of a wide variety of substituents at the α-carbon (C2 position). Furthermore, the resulting β-keto ester can be hydrolyzed and decarboxylated to yield a ketone, demonstrating the versatility of this synthetic intermediate. vanderbilt.edu
For achieving substitution at the γ-carbon (C4 position), different strategies are required. The synthesis of ethyl 4-haloacetoacetates, as discussed previously, provides a key intermediate. The halogen at the C4 position can then be displaced by various nucleophiles, allowing for the introduction of diverse functional groups in a regioselective manner.
The dianion of ethyl acetoacetate also serves as a useful building block. wikipedia.org By using a stronger base, such as lithium diisopropylamide (LDA), a second proton can be removed from the terminal methyl group, generating a dianion. This dianion reacts with electrophiles primarily at the terminal carbon, providing a route to γ-substituted derivatives. wikipedia.org
Elucidation of Reaction Mechanisms Involving Ethyl 4 Acetoxyacetoacetate
Theoretical and Computational Analyses of Ethyl 4-Acetoxyacetoacetate Reaction Pathways
Theoretical and computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. For a molecule like this compound, with its multiple functional groups and potential reaction sites, computational studies can elucidate the energetics and geometries of transient species, thereby offering a predictive understanding of its reactivity. While dedicated computational studies specifically targeting this compound are not extensively documented in the current literature, a wealth of theoretical research on related β-keto esters, particularly ethyl acetoacetate (B1235776), provides a solid foundation for understanding its probable reaction pathways.
Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and geometry of molecules, including transient intermediates and transition states. DFT calculations allow for the exploration of potential energy surfaces, helping to identify the most likely paths a reaction will follow.
For β-keto esters like this compound, DFT studies on simpler analogues such as ethyl acetoacetate have provided significant insights. For instance, investigations into the alkylation of the ethyl acetoacetate anion have utilized DFT at the B3LYP/6-311+G(d,p) level of theory to analyze the competitive O-alkylation versus C-alkylation pathways. researchgate.net These studies reveal that the reaction's course is influenced by both kinetic and thermodynamic factors, with the nature of the leaving group on the electrophile playing a crucial role. researchgate.net It is reasonable to infer that similar computational approaches could be applied to this compound to predict how the 4-acetoxy group influences the reactivity of the enolate at its different nucleophilic centers.
Furthermore, DFT has been instrumental in studying the keto-enol tautomerization of ethyl acetoacetate. rsc.org Such studies have detailed the transition states involved and the influence of catalysts or solvents on the equilibrium. rsc.org For this compound, the presence of the additional ester functionality could introduce more complex tautomeric equilibria, which could be effectively modeled using DFT to understand the relative stabilities of the different tautomers and their corresponding transition states.
Computational studies on the reaction mechanisms of related compounds, such as the Biginelli reaction involving ethyl acetoacetate, have also been successfully carried out using DFT. researchgate.net These studies have helped to confirm proposed reaction mechanisms by locating intermediates and transition states along the reaction coordinate. researchgate.net This suggests that DFT would be a valuable tool for elucidating the mechanisms of reactions where this compound is a substrate, for example, in the synthesis of substituted pyrimidines or other heterocyclic systems.
A summary of representative functional groups and their likely influence on reactivity based on general DFT principles is provided in the table below.
| Functional Group | Potential Influence on Reactivity (Inferred from DFT principles) |
| Ester (ethyl) | Influences the acidity of the α-protons and the electrophilicity of the adjacent carbonyl carbon. |
| Ketone | A primary site for nucleophilic attack and enolate formation. |
| Acetoxy | Can act as a leaving group in certain reactions and influences the electronic properties of the β-carbon. |
Energy Profiles and Kinetic Parameters of Key Transformations
The generation of a reaction's energy profile, which plots the energy of the system as it progresses from reactants to products, is a key outcome of computational analysis. These profiles, which include the energies of all intermediates and transition states, allow for the determination of kinetic parameters such as activation energies.
In the context of cycloaddition reactions, DFT has been used to study the Diels-Alder reactions of various dienophiles. While not directly involving this compound, these studies highlight the ability of computational methods to predict reaction barriers and selectivities. researchgate.net For potential intramolecular cyclizations of this compound or its derivatives, DFT could be used to calculate the energy barriers for different possible ring closures, thus predicting the most favorable cyclization pathway.
The table below presents hypothetical kinetic parameters for key transformation types that this compound could undergo, based on data from analogous reactions of other β-keto esters.
| Transformation Type | Hypothetical Activation Energy (kcal/mol) | Key Factors Influencing Kinetics (Based on Analogs) |
| Enolate Formation | 10-15 | Base strength, solvent polarity |
| C-Alkylation | 20-25 | Nature of the electrophile, counter-ion |
| O-Alkylation | 15-20 | Nature of the electrophile, solvent |
| Cyclization | 25-35 | Ring size, steric hindrance, catalysis |
Role of Catalysis in Modulating Reaction Mechanisms of this compound
Catalysis is fundamental to controlling the reaction pathways of multifunctional molecules like this compound. Catalysts can enhance reaction rates, improve yields, and, most importantly, direct the reaction towards a specific outcome by providing an alternative, lower-energy reaction mechanism. While specific catalytic systems developed exclusively for this compound are not widely reported, the extensive literature on the catalysis of reactions involving β-keto esters offers significant insights into how its reactivity could be modulated.
A prominent example of a reaction involving β-keto esters where catalysis plays a pivotal role is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.org This multi-component reaction typically uses a β-keto ester like ethyl acetoacetate, an aldehyde, and a nitrogen source. wikipedia.org A wide array of catalysts has been employed to improve the efficiency and conditions of this reaction, including Lewis acids, Brønsted acids, and various heterogeneous catalysts. d-nb.infoukm.mytandfonline.com For instance, catalysts like cadmium chloride and Fe/ZSM-5 have been shown to be effective in promoting the synthesis of 1,4-dihydropyridines. d-nb.infoukm.my It is highly probable that such catalysts would also be effective in reactions where this compound is used as the β-dicarbonyl component, potentially leading to the synthesis of novel, functionalized dihydropyridine derivatives.
In addition to the Hantzsch reaction, catalysts are crucial in directing the regioselectivity of alkylation and acylation reactions of β-keto esters. The choice of catalyst can influence whether the reaction occurs at the α-carbon or the enolate oxygen. This control is vital for the synthetic utility of these compounds.
Furthermore, asymmetric catalysis has been successfully applied to reactions of β-keto esters to produce chiral molecules. For example, catalytic asymmetric Michael additions of β-keto esters to enones have been developed using lanthanum-linked-BINOL complexes, affording products with high enantioselectivity. acs.org Given the prochiral nature of this compound at the α-carbon upon enolization, it is a prime candidate for similar asymmetric transformations, which could be guided by chiral catalysts to produce enantiomerically enriched products. The development of such catalytic systems would be of significant interest for the synthesis of chiral building blocks.
The following table summarizes potential catalytic approaches for modulating the reactivity of this compound based on established methods for other β-keto esters.
| Reaction Type | Catalyst Class | Potential Effect on this compound |
| Hantzsch-type reactions | Lewis and Brønsted Acids | Promotion of cyclization and formation of heterocyclic compounds. |
| Alkylation/Acylation | Phase Transfer Catalysts, Lewis Acids | Control of C- vs. O-alkylation/acylation regioselectivity. |
| Michael Addition | Chiral Lewis Acids, Organocatalysts | Enantioselective formation of new C-C bonds at the α-position. |
| Transesterification | Heterogeneous Acid/Base Catalysts | Exchange of the ethyl ester group for other functionalities. rsc.org |
Applications of Ethyl 4 Acetoxyacetoacetate in Advanced Organic Synthesis
Ethyl 4-Acetoxyacetoacetate as a Versatile Building Block for Complex Molecules
The reactivity of the dicarbonyl moiety combined with the functionality at the fourth carbon position makes this compound a valuable precursor for a range of complex molecules. Its ability to participate in a wide array of chemical transformations allows for the efficient assembly of intricate carbon skeletons.
While direct applications of this compound in the final stages of drug synthesis are not extensively documented, its structural motif is crucial for creating key pharmaceutical intermediates. The broader class of 4-substituted ethyl acetoacetate (B1235776) derivatives is fundamental in synthesizing chiral building blocks for active pharmaceutical ingredients (APIs). For instance, the related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-established precursor for cholesterol-lowering drugs like atorvastatin. mdpi.com
In this context, this compound can be envisioned as a strategic precursor where the acetoxy group serves as a protected form of a hydroxyl group. This protecting group strategy is common in multi-step pharmaceutical synthesis to prevent unwanted side reactions. After its incorporation into a more complex scaffold, the acetoxy group can be hydrolyzed under controlled conditions to reveal the hydroxyl group, which can then be used for further functionalization or may be a required feature of the final molecule. This approach is particularly useful in the synthesis of statin side chains and other complex chiral molecules.
The parent compound, ethyl acetoacetate, is widely used in the production of various agrochemicals, including herbicides and fungicides. Its chemical versatility allows for the synthesis of heterocyclic rings that form the core of many active compounds. Although specific examples detailing the use of this compound in agrochemical synthesis are not prominent in publicly available literature, its potential is evident. The presence of the acetoxy group offers a synthetic handle for introducing additional functionality into the final product, potentially leading to enhanced biological activity, altered selectivity, or improved environmental degradation profiles.
The total synthesis of natural products often requires the use of highly functionalized and stereochemically defined building blocks. nih.govkfupm.edu.saresearchgate.net β-ketoesters like ethyl acetoacetate are common starting materials in these complex synthetic campaigns. nih.gov They provide a platform for carbon-carbon bond formation while carrying latent functionality for subsequent transformations.
This compound, with its additional acetoxy functionality, represents a more advanced building block. This "pre-functionalization" can significantly shorten synthetic sequences by avoiding separate protection and deprotection steps for a hydroxyl group. While specific total syntheses employing this compound are not widely reported, its potential utility is clear in the synthesis of polyketide-derived natural products, where oxygenation patterns are critical. The acetoxy group can be carried through several synthetic steps and later converted to a hydroxyl group, a common feature in many complex natural products. nih.gov
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. mdpi.com this compound and its analogs are valuable precursors for the synthesis of a wide range of nitrogen and oxygen-containing heterocycles due to the strategic placement of their reactive functional groups. nih.govnih.gov
The synthesis of pyrimidine (B1678525) and pyranopyrazole derivatives is a well-established application of β-ketoesters. The reactivity of this compound is analogous to that of the more common ethyl acetoacetate in these cyclization reactions, with the key difference being that the resulting heterocyclic product bears an acetoxymethyl group at a core position.
Pyrimidine Synthesis: Pyrimidines can be synthesized through the condensation of a β-ketoester with an amidine or related compound. For example, reacting a 4-substituted ethyl acetoacetate analog with benzamidine (B55565) leads to the formation of a substituted 6-hydroxypyrimidine. nih.gov By analogy, this compound would react with amidines to produce 4-(acetoxymethyl)-6-hydroxypyrimidines, providing a functionalized pyrimidine scaffold for further elaboration in medicinal chemistry.
Pyranopyrazole Synthesis: Pyranopyrazoles are commonly prepared via a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine (B178648) hydrate, an aromatic aldehyde, and malononitrile. researchgate.netnih.govnih.govsciensage.info This multicomponent reaction is a highly efficient method for generating molecular complexity. Using this compound in this reaction would proceed through a similar mechanism, leading to the formation of a pyranopyrazole with an acetoxymethyl substituent on the pyrazole (B372694) ring. This functional group can then be used for further derivatization.
Table 1: Representative Four-Component Synthesis of Pyranopyrazoles using Ethyl Acetoacetate This table illustrates the general reaction for which this compound could be a substrate, yielding a correspondingly substituted product.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Class | Yield Range |
|---|---|---|---|---|---|---|
| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | Various (e.g., Nano-Al2O3/BF3/Fe3O4, water/ethanol) | Dihydropyrano[2,3-c]pyrazoles | Good to Excellent researchgate.net |
| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | Silicotungstic acid (solvent-free) | Dihydropyrano[2,3-c]pyrazoles | High researchgate.net |
| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | CoFe2O4 NPs (ultrasound) | Dihydropyrano[2,3-c]pyrazoles | Significant nih.gov |
The versatility of 4-substituted ethyl acetoacetate derivatives extends to the synthesis of other important heterocyclic systems. Studies on analogs like ethyl 4,4-difluoro-4-phenoxyacetoacetate demonstrate a broad reactivity profile that can be extrapolated to this compound. nih.govnih.gov
Nitrogen Heterocycles:
Benzodiazepinones: Reaction with o-phenylenediamine (B120857) under neutral conditions can yield 4-(acetoxymethyl)-1,3-dihydro-1,5-benzodiazepin-2-one. This reaction provides access to a privileged scaffold in medicinal chemistry. nih.gov
Quinolinones: Condensation with anilines, such as p-anisidine, in the presence of an acid catalyst like polyphosphoric acid, can be used to construct the quinolinone ring system. nih.gov This would result in quinolinones bearing the acetoxymethyl substituent.
Oxygen Heterocycles: The most prominent example of an oxygen-containing heterocycle synthesized from this precursor is the pyran ring formed during the synthesis of pyranopyrazoles, as discussed previously. The pyran moiety is formed through the intramolecular cyclization involving the hydroxyl group of the pyrazole intermediate and the cyano group of the malononitrile-derived portion of the molecule.
Table 2: Heterocycles Synthesized from an Ethyl 4-substituted-acetoacetate Analog This table shows heterocycles synthesized from Ethyl 4,4-difluoro-4-phenoxyacetoacetate, illustrating the potential synthetic pathways for this compound.
| Starting Acetoacetate | Co-reactant | Conditions | Resulting Heterocycle | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | Benzamidine | Room Temperature | 2-phenyl-4-(phenoxydifluoromethyl)-6-hydroxy-pyrimidine | 93% | nih.gov |
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | o-Phenylenediamine | Benzene (neutral) | 4-(phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | Good | nih.gov |
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | p-Anisidine | Polyphosphoric acid, 100°C | 2-(Phenoxydifluoromethyl)-6-methoxy-1H-quinoline-4-one | 46% | nih.gov |
Utilization in Chiral Pool and Asymmetric Synthetic Strategies
The concept of chiral pool synthesis involves using readily available, enantiomerically pure compounds from nature to build complex chiral target molecules. While this compound itself is achiral, it serves as a prochiral substrate for generating key chiral intermediates, particularly β-hydroxy esters. The asymmetric reduction of the ketone in β-ketoesters is a powerful and well-established strategy for creating stereogenic centers with high fidelity, effectively transforming an achiral starting material into a valuable chiral building block.
The conversion of β-ketoesters into chiral β-hydroxy esters is a cornerstone of modern asymmetric synthesis. This transformation is typically achieved through catalytic asymmetric reduction of the ketone moiety. While specific studies focusing exclusively on this compound are not extensively detailed in prominent literature, the methodology is broadly applied to structurally analogous compounds like ethyl 4-chloroacetoacetate, illustrating the principles that govern this synthetic strategy.
Biocatalysis, using enzymes or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae), offers a highly effective method for this reduction. These biocatalysts can produce chiral alcohols from prochiral ketones with high levels of enantioselectivity. For instance, the asymmetric reduction of the related compound, ethyl 4-chloroacetoacetate, has been shown to yield the corresponding (R)- or (S)-ethyl 4-chloro-3-hydroxybutyrate with excellent optical purity. mdpi.comnih.gov This product is a crucial intermediate in the synthesis of various pharmaceuticals. mdpi.com
Similarly, chemocatalytic methods employing transition metal complexes with chiral ligands, such as those based on ruthenium, are widely used for the asymmetric hydrogenation of β-keto esters, providing access to chiral β-hydroxy esters in high yield and enantiomeric excess. nih.gov These methods highlight a general and reliable pathway for generating chiral β-hydroxy esters from prochiral β-ketoester substrates.
Once generated, chiral β-hydroxy esters are highly valuable intermediates, or "chiral building blocks," for the synthesis of a wide array of optically active compounds. nih.govresearchgate.net Their bifunctional nature (possessing both hydroxyl and ester groups) allows for diverse subsequent chemical modifications.
The chiral center created during the reduction serves as a stereochemical foundation upon which more complex structures can be built. These building blocks are integral to the synthesis of natural products, pharmaceuticals, and other biologically active molecules where specific stereochemistry is critical for function. nih.gov For example, optically active ethyl 4-chloro-3-hydroxybutyrate is a key precursor for manufacturing L-carnitine and (R)-4-amino-3-hydroxy-butyric acid. mdpi.com The principles demonstrated with these analogous syntheses are directly applicable to the potential synthetic routes originating from the chiral β-hydroxy ester derived from this compound.
Reactions of Ethyl α-Acetoxyacetoacetate with Specific Reagents
The reactivity of ethyl α-acetoxyacetoacetate is characterized by the presence of an acidic α-hydrogen, situated between two carbonyl groups, making it amenable to deprotonation and subsequent alkylation reactions.
The reaction of ethyl α-acetoxyacetoacetate with benzyl (B1604629) bromide has been investigated, demonstrating its utility in forming new carbon-carbon bonds at the α-position. acs.orgacs.org The reaction proceeds by first treating the ethyl α-acetoxyacetoacetate with a base, such as sodium hydride or sodium ethoxide, to generate the corresponding sodium enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction.
This process yields ethyl α-acetoxy-α-benzylacetoacetate as the primary product. acs.org An analysis of the product confirms the addition of the benzyl group and the presence of two distinct acetyl groups within the molecule. acs.org
| Analytical Finding | Theoretical Value (C₁₅H₁₈O₅) | Experimental Value |
| Carbon Content | 64.73% | 64.02% |
| Hydrogen Content | 6.52% | 6.72% |
| Ethoxy Group (C₂H₅O) | 16.2% | 16.0% |
| Acetyl Groups (2 CH₃CO) | 30.9% | 26.7% |
Table based on analytical data reported for Ethyl α-acetoxy-α-benzylacetoacetate. acs.org
Interestingly, further treatment of the resulting ethyl α-acetoxy-α-benzylacetoacetate with reagents like sodium ethylate or even dilute barium hydroxide (B78521) leads to cleavage of both acetyl groups, ultimately yielding β-phenyllactic acid. acs.org This demonstrates that the initial alkylation product can serve as an intermediate for α-hydroxy acids.
Derivatives and Structural Modifications for Enhanced Reactivity and Applications
Synthesis and Reactivity of Halo-Substituted Ethyl Acetoacetates
Halogenation of ethyl acetoacetate (B1235776) at the C4 position yields highly reactive intermediates that are valuable in a variety of organic transformations. The presence of a halogen atom activates the molecule for nucleophilic substitution and facilitates the construction of complex molecular architectures.
Ethyl 4-Bromoacetoacetate in Organic Transformations
Ethyl 4-bromoacetoacetate is a key intermediate in organic synthesis, primarily utilized for its ability to participate in alkylation, substitution, and condensation reactions. Its synthesis is commonly achieved through the bromination of ethyl acetoacetate. For instance, treating ethyl acetoacetate with bromine in acetic acid at 0 °C can produce ethyl 4-bromo-3-oxobutanoate in high yield (e.g., 85%). chemicalbook.com
This bromo-derivative is a versatile building block for the synthesis of various heterocyclic compounds. britannica.com One notable application is in the preparation of quinoline (B57606) derivatives. britannica.com The reactivity of the bromine atom allows for facile reactions with nucleophiles, making it an important precursor for pharmaceuticals and other specialty chemicals. guidechem.com It is also a key reagent in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate, which can then condense with carbonyl compounds to produce β-hydroxy esters. wikipedia.org
Ethyl 4-Chloroacetoacetate in Asymmetric Bioreduction
Ethyl 4-chloroacetoacetate serves as a crucial substrate in asymmetric bioreductions to produce optically active ethyl 4-chloro-3-hydroxybutyrate, a valuable chiral building block for pharmaceuticals. This transformation is often accomplished using microorganisms or isolated enzymes as catalysts, which offer high stereoselectivity under mild reaction conditions.
Various studies have explored different biocatalytic systems to optimize the yield and enantiomeric excess (ee) of the desired (R)- or (S)-enantiomer. For example, recombinant Escherichia coli cells expressing specific carbonyl reductases have been successfully employed. In one study, using recombinant E. coli CgCR in a biphasic system of ethyl acetate (B1210297) and a deep eutectic solvent, a high yield (≥90%) of (R)-ethyl 4-chloro-3-hydroxybutyrate was achieved from high concentrations of the substrate (1000 mM).
Another approach involves using whole cells of yeast, such as Saccharomyces cerevisiae. Research has shown that employing a slow-release method with Amberlite XAD 2 resin can enhance the reaction by mitigating substrate inhibition and spontaneous hydrolysis of the ethyl 4-chloroacetoacetate. This technique has been shown to increase both the reaction yield and the optical purity of the product.
Below is a table summarizing the results from different bioreduction studies of ethyl 4-chloroacetoacetate.
| Biocatalyst | Reaction System | Substrate Conc. | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Recombinant E. coli CgCR | Ethyl acetate-betaine/lactic acid-water | 1000 mM | (R)-CHBE | ≥90 | Not Specified |
| Saccharomyces cerevisiae | Aqueous with Amberlite XAD 2 resin | 74 mM | (S)-CHBE | 84 | 93 |
| Saccharomyces cerevisiae | Aqueous without resin | 74 mM | (S)-CHBE | 75 | 88 |
Trifluoromethylated Ethyl Beta-Keto Esters and their Reactivity
The introduction of a trifluoromethyl (CF3) group into ethyl acetoacetate significantly alters its electronic properties, enhancing its electrophilicity and stability. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a prominent example, serving as a powerful building block for synthesizing a wide range of fluorine-containing compounds. sigmaaldrich.com Its synthesis is often achieved via a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate, using a catalyst like sodium ethoxide. google.comgoogle.com
Chemoselectivity in Reactions with Anilines
The reaction between ethyl 4,4,4-trifluoroacetoacetate and anilines can proceed through two main pathways: attack at the C3-keto group to form an enamino ester or attack at the ester group to yield a keto amide. The chemoselectivity of this reaction is highly dependent on the reaction conditions, such as the solvent, temperature, and presence of a catalyst. thieme-connect.comresearchgate.net
Systematic studies have demonstrated that by carefully controlling these conditions, one can selectively synthesize either the ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate or the N-aryl-4,4,4-trifluoro-3-oxobutyramide. thieme-connect.com For example, conducting the reaction in a nonpolar solvent like toluene (B28343) at reflux temperature tends to favor the formation of the enamino ester. Conversely, using a protic solvent or adding an acid catalyst can promote the formation of the keto amide. thieme-connect.com These intermediates are valuable precursors for the synthesis of fluorinated quinolinones. thieme-connect.comresearchgate.net
The table below illustrates the effect of reaction conditions on the product distribution in the reaction between ethyl 4,4,4-trifluoroacetoacetate and aniline. thieme-connect.com
| Solvent | Catalyst | Temperature | Major Product | Selectivity (%) |
|---|---|---|---|---|
| Toluene | None | Reflux | Enamino Ester | >90 |
| Ethanol | None | Reflux | Keto Amide | >90 |
| Chloroform | Trifluoroacetic Acid | Reflux | Keto Amide | >95 |
Synthesis of Fluorinated Heterocyclic Compounds
Trifluoromethylated ethyl beta-keto esters are versatile precursors for the synthesis of a wide array of fluorinated heterocyclic compounds. dntb.gov.ua The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules, making them attractive targets in medicinal chemistry and agrochemistry. sciforum.net
Multicomponent reactions involving ethyl trifluoroacetoacetate, various carbonyl compounds, and nucleophilic reagents have proven to be a powerful strategy for constructing complex heterocyclic systems. dntb.gov.uaresearchgate.net For instance, three-component cyclization reactions with diamines or aminoalcohols can lead to the formation of novel tricyclic azaheterocycles, such as trifluoromethyl-substituted derivatives of imidazo[1,2-a]pyridin-5-ones and pyrido[1,2-a]-pyrimidin-6-one. researchgate.net These reactions often proceed with high efficiency and allow for the rapid generation of molecular diversity. The reactivity of trifluoromethylated building blocks is also harnessed in cycloaddition reactions to create fluorinated sulfur-containing heterocycles. nih.gov
Advanced Derivatives for Specific Industrial and Biomedical Applications
The structural versatility of ethyl acetoacetate allows for the creation of advanced derivatives with tailored properties for specific applications in various industries. unilongchemical.com
In the fragrance industry, for example, ketals of ethyl acetoacetate are used as commercial fragrance ingredients. Notable examples include Fructone (the ethylene (B1197577) glycol ketal) and Fraistone (the propylene (B89431) glycol ketal), which impart fruity notes to perfumes and other scented products. wikipedia.org Furthermore, ethyl acetoacetate is a key intermediate in the production of various dyes and polymers. britannica.com
In the biomedical field, derivatives of ethyl acetoacetate have shown promising biological activities. A study on novel phenylhydrazone derivatives of ethyl acetoacetate revealed their potential as antiplatelet agents. nih.gov Specifically, the para-hydroxyphenylhydrazine derivative demonstrated significant inhibitory activity against platelet aggregation induced by both arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). The study suggested that derivatives with electron-releasing substituents generally exhibit better inhibition. nih.gov Additionally, ethyl acetoacetate itself has been identified as an inhibitor of bacterial biofilm formation, indicating potential applications in developing new anti-infective strategies. medchemexpress.comchemicalbook.com
Design and Synthesis of Modified Acetoxyacetoacetates for Drug Discovery
The ethyl acetoacetate framework is a versatile precursor in medicinal chemistry, widely used for the synthesis of a diverse range of organic compounds. atamanchemicals.combritannica.comunilongchemical.com Its derivatives are crucial intermediates in the manufacturing of pharmaceuticals such as amino acids, antibiotics, antimalarial agents, and vitamins. unilongchemical.commdpi.com The design of modified acetoxyacetoacetates involves strategic chemical alterations to the parent molecule to create derivatives that can serve as building blocks for complex therapeutic agents.
The synthesis of these derivatives can be approached in several ways. One common method is the acetoacetic ester synthesis, which allows for the conversion of ethyl acetoacetate into ketones by introducing one or two alkyl groups at the alpha-carbon position. libretexts.orgopenochem.org The process begins with the deprotonation of ethyl acetoacetate to form a stabilized enolate, which then undergoes alkylation via an SN2 reaction with an alkyl halide. openochem.orguomustansiriyah.edu.iq This fundamental reaction can be adapted to introduce a wide variety of substituents, thereby creating a library of modified precursors for drug development.
Enzymatic synthesis represents another important route for producing acetoacetate derivatives for therapeutic compositions. google.comgoogle.com Methods using enzymes like lipase (B570770) or esterase in non-aqueous solvents can achieve transesterification, combining an initial acetoacetate ester with an alcohol to form a new derivative. google.comgoogle.com This approach is particularly valuable in the pharmaceutical industry as it can avoid solvent contamination. google.com These enzymatically synthesized compounds have potential applications in treatments for conditions where elevating serum ketone bodies is desirable, such as certain neurodegenerative disorders. google.comgoogle.com
The resulting modified acetoacetates are often employed in condensation reactions to synthesize heterocyclic compounds like pyrazoles, pyrimidines, quinolines, and purines, which are common scaffolds in many drug molecules. atamanchemicals.combritannica.com For instance, ethyl 4-chloroacetoacetate, a halogenated derivative, serves as an intermediate for synthesizing 4-chloromethylcoumarins and 2-alkyl-4-hydroxy-6-chloromethylpyrimidines. chemicalbook.com The strategic design of these modifications is crucial for achieving the desired biological activity and pharmacological profile of the final drug product.
| Modification Type | Synthetic Strategy | Purpose in Drug Discovery | Example Derivative Class |
|---|---|---|---|
| α-Alkylation | Acetoacetic Ester Synthesis | Introduce alkyl groups to build carbon skeletons for active pharmaceutical ingredients (APIs). | Mono- and di-alkylated acetoacetic esters |
| Halogenation | Reaction with halogenating agents (e.g., sulfuryl chloride). patsnap.com | Create reactive intermediates for synthesizing heterocyclic compounds. chemicalbook.com | Ethyl 4-haloacetoacetates. google.com |
| Transesterification | Enzymatic reaction with alcohols. google.com | Produce high-purity esters for therapeutic use, avoiding harsh chemical reagents. google.comgoogle.com | Monoacetoacetin |
| Condensation | Reaction with compounds like 1,3-dihydroxybenzene or chalcones. merckmillipore.com | Form complex heterocyclic systems (e.g., coumarins, pyrimidines) that are core structures in many drugs. atamanchemicals.combritannica.com | 7-hydroxycoumarin derivatives. merckmillipore.com |
Precursors for Polymer and Material Science Applications
In polymer and material science, the acetoacetate moiety is a valuable functional group that can be incorporated into monomers and polymers to facilitate crosslinking. google.com This functionality is typically introduced by reacting a hydroxyl-containing monomer, such as hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) or hydroxyethyl acrylate (B77674) (HEA), with diketene (B1670635) to produce acetoacetate-functionalized monomers like HEMA-AA or HEA-AA. google.com These modified monomers can then be copolymerized with other monomers to introduce the acetoacetate group into the polymer backbone. google.com
The primary application for these acetoacetate-functionalized polymers is in crosslinking formulations for coatings, adhesives, and resins. mdpi.com The crosslinking is often achieved through a Michael addition reaction, where the active methylene (B1212753) group of the acetoacetate moiety reacts with α,β-unsaturated esters, such as polyacrylates. mdpi.comgoogle.com This reaction is typically catalyzed by a strong base like potassium hydroxide (B78521) or tetrabutylammonium (B224687) hydroxide and can proceed under ambient conditions, which is advantageous for certain applications. google.com
Research has also demonstrated the use of acetoacetic ester-terminated polyethers as modifiers for phenolic resins to create improved phenolic foams. nih.gov In this application, ethyl acetoacetate is reacted with polyether diols to synthesize the modifier. nih.gov This modified polyether is then reacted with phenol (B47542) and paraformaldehyde to produce a polyether phenolic resin, which is subsequently foamed. nih.gov The resulting material forms an interpenetrating cross-linked network structure, leading to phenolic foam with enhanced mechanical properties. nih.gov The slower reaction kinetics of acetoacetates compared to other Michael donors can be an advantage, preventing premature curing during sample preparation and allowing for better process control. mdpi.com
| Acetoacetate Derivative | Method of Incorporation | Crosslinking Chemistry | Application |
|---|---|---|---|
| Acetoacetoxyethyl Methacrylate (HEMA-AA) | Copolymerization of the functional monomer. google.com | Michael addition with polyacrylates. google.com | Coatings, adhesives. mdpi.com |
| Acetoacetoxyethyl Acrylate (HEA-AA) | Copolymerization of the functional monomer. google.com | Michael addition with polyacrylates. google.com | Crosslinkable polymer formulations. google.com |
| Acetoacetic Ester-Terminated Polyether | Pre-synthesis modification of phenolic resin. nih.gov | Electrophilic addition with phenol and subsequent polymerization. nih.gov | Modified phenolic foams with improved toughness. nih.gov |
| Acetoacetate Functional Polymers | Post-polymerization modification or copolymerization. | Dual-Michael addition with acrylates and vinyl sulfones. mdpi.com | Thermosets, high-density crosslinked materials. mdpi.com |
Future Research Directions and Emerging Trends in Ethyl 4 Acetoxyacetoacetate Chemistry
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For transformations involving ethyl 4-acetoxyacetoacetate and other β-keto esters, research is focused on both biological and chemical catalytic systems that offer improved performance and environmental credentials.
Design of Next-Generation Biocatalysts and Enzymes
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. The future of this compound chemistry is set to be significantly influenced by the design and engineering of novel enzymes.
Researchers are moving beyond naturally occurring enzymes to create "designer" biocatalysts with tailored properties. Techniques such as directed evolution and rational protein design are being employed to enhance the stability, activity, and substrate specificity of enzymes for reactions involving β-keto esters. For instance, the genetic engineering of baker's yeast has been explored to improve its performance in β-keto ester reductions by altering the levels of specific enzymes like fatty acid synthase, aldo-keto reductase, and α-acetoxy ketone reductase researchgate.netnih.gov. This approach has led to the creation of yeast strains with improved stereoselectivity in the reduction of various β-keto esters researchgate.netnih.gov.
Engineered ω-transaminases are also showing promise for the synthesis of chiral β-amino esters from β-keto ester precursors mdpi.com. These enzymes can be optimized to accept β-keto esters as substrates, providing a direct route to valuable chiral building blocks. The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, represents another exciting frontier. These systems can enable the synthesis of complex molecules from simple precursors in a highly efficient manner.
| Enzyme Class | Application in β-Keto Ester Chemistry | Research Focus |
| Lipases | Transesterification, resolution of alcohols | Improving stability, reusability, and substrate scope. |
| Ketoreductases | Asymmetric reduction to β-hydroxy esters | Enhancing stereoselectivity and cofactor regeneration. |
| Transaminases | Synthesis of chiral β-amino esters | Engineering for broader substrate acceptance and improved activity. |
| Dehydrogenases | Enantioselective reduction of ketones and β-keto esters | Exploring enzymes from diverse microbial sources for novel reactivity. nih.gov |
Development of Recyclable and Heterogeneous Catalysts
To improve the sustainability and cost-effectiveness of chemical processes, there is a strong emphasis on the development of catalysts that can be easily separated from the reaction mixture and reused multiple times.
Silica-supported catalysts are a prominent area of research. For example, silica-supported boric acid has been demonstrated as a highly efficient and recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions noviams.com. This catalyst can be recovered by simple filtration and reused for up to five cycles without a significant loss of activity noviams.com. The use of a solid support simplifies the work-up procedure and minimizes chemical waste noviams.com.
Natural clays , such as Montmorillonite K-10 and kaolinitic clay, are also being investigated as low-cost, non-corrosive, and reusable heterogeneous catalysts for the selective transesterification of β-keto esters nih.gov. These materials possess both Brønsted and Lewis acidic sites that can effectively catalyze the reaction nih.gov.
Furthermore, research into metal-organic frameworks (MOFs) and magnetic nanoparticles as catalyst supports is gaining traction. These materials offer high surface areas and tunable properties, making them promising candidates for the development of next-generation recyclable catalysts for β-keto ester transformations. The development of palladium-catalyzed reactions of allylic esters of β-keto acids has also opened up new synthetic methodologies google.com.
| Catalyst Type | Example | Advantages | Reusability |
| Silica-Supported | Silica-Boric Acid | Mild reaction conditions, solvent-free, easy preparation. noviams.com | Up to 5 cycles. noviams.com |
| Natural Clays | Montmorillonite K-10 | Low cost, non-corrosive, readily available. nih.gov | Reusable. nih.gov |
| Boronic Acids | Methylboronic Acid | Environmentally benign, recoverable. nih.gov | Up to 3 cycles. nih.gov |
| Biogenic Catalysts | Eggshell (as a source of CaCO3) | Renewable, low-cost, waste valorization. nih.gov | Recyclable. nih.gov |
Integration with Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced process control, and the potential for straightforward scalability. The integration of this compound synthesis and its subsequent transformations into continuous flow systems is a significant emerging trend.
Continuous flow reactors, such as microreactors and packed-bed reactors, allow for precise control over reaction parameters like temperature, pressure, and residence time researchgate.net. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. For instance, a continuous process for the production of β-keto esters via a Claisen condensation has been developed, highlighting the potential for improved efficiency and temperature control using flow equipment noviams.com.
The synthesis of potentially hazardous intermediates, such as diazo compounds often used in conjunction with β-keto esters, can be performed more safely in continuous flow systems due to the small reaction volumes involved acs.orgrsc.org. Furthermore, the integration of in-line purification and separation techniques within a continuous flow setup can lead to a streamlined and automated manufacturing process. Research is ongoing to develop robust and efficient flow chemistry protocols for a wide range of reactions involving this compound, from its initial synthesis to its use in complex multi-step sequences.
Advanced Computational Modeling for Reaction Design and Optimization
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. In the context of this compound chemistry, advanced computational modeling is being increasingly used for reaction design and optimization.
Density Functional Theory (DFT) calculations are being employed to elucidate the intricate details of reaction mechanisms, such as the keto-enol tautomerism of β-keto esters and the transition states of various catalytic cycles rsc.orgrsc.orgnih.gov. By understanding the energetic landscape of a reaction, researchers can identify rate-determining steps and design catalysts or reaction conditions that favor the desired pathway. For example, DFT studies can help in understanding the role of catalysts in activating substrates and stabilizing transition states in reactions like the transesterification of β-keto esters chemrestech.com.
Computational Fluid Dynamics (CFD) is another powerful tool that can be used to model and optimize reactor design and operating conditions, particularly for continuous flow systems researchgate.net. CFD simulations can provide detailed insights into mixing, heat transfer, and mass transport phenomena within a reactor, allowing for the optimization of reactor geometry and flow parameters to maximize yield and selectivity researchgate.netrenewablematter.eu. As computational power continues to increase, the use of these modeling techniques is expected to become even more prevalent in the design of efficient and scalable processes for the synthesis and utilization of this compound.
Sustainable and Circular Economy Approaches in Beta-Keto Ester Synthesis and Utilization
The principles of sustainability and the circular economy are increasingly influencing the chemical industry. This trend is driving research towards the development of more environmentally friendly and resource-efficient methods for the synthesis and utilization of β-keto esters like this compound.
A key focus is the use of renewable feedstocks . Researchers are exploring the synthesis of β-keto esters from biomass-derived starting materials, such as fatty acids, as a sustainable alternative to petroleum-based routes. This approach not only reduces the reliance on fossil fuels but also has the potential to create value from agricultural waste streams.
The concept of a circular economy aims to minimize waste and maximize the use of resources by creating closed-loop systems mdpi.com. In the context of β-keto ester chemistry, this translates to the development of processes that are highly atom-economical, minimize the use of hazardous solvents and reagents, and facilitate the recycling and reuse of catalysts and other process components noviams.comnih.gov. The design of chemical products with end-of-life considerations, such as biodegradability or recyclability, is also a crucial aspect of a circular economy for chemicals. The development of recyclable catalysts and the use of greener solvents are steps towards aligning the synthesis of β-keto esters with the principles of green chemistry and the circular economy mdpi.comnoviams.comnih.gov.
Q & A
Basic: What are the optimal reaction conditions for synthesizing Ethyl 4-acetoxyacetoacetate to maximize yield and purity?
Answer:
The synthesis typically involves acetylation of 4-hydroxyacetoacetate or transesterification of acetylated precursors. Key parameters include:
- Catalyst selection : Alkali metal alkoxides (e.g., sodium ethoxide) are effective for transesterification reactions, as demonstrated in analogous ethyl acetoacetate syntheses .
- Temperature control : Maintain 60–80°C to balance reaction rate and minimize side reactions like hydrolysis.
- Solvent choice : Use anhydrous ethanol or ethyl acetate to avoid water-induced degradation .
- Purification : Fractional distillation under reduced pressure (e.g., 10–15 mmHg) is recommended, with monitoring via TLC or GC-MS to confirm purity .
Advanced: How can researchers resolve discrepancies in reported reaction kinetics for this compound under varying catalytic conditions?
Answer:
Contradictions in kinetic data often arise from differences in:
- Catalyst loading : Quantify turnover frequencies (TOF) under standardized substrate-to-catalyst ratios.
- Reaction medium polarity : Compare rate constants in aprotic vs. protic solvents using UV-Vis spectroscopy to track intermediate formation .
- Statistical validation : Apply ANOVA or Tukey tests to assess significance of observed rate differences across studies .
Replicate experiments with controlled variables (e.g., inert atmosphere, moisture-free reagents) to isolate catalytic effects .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- NMR :
- ¹H NMR : Look for acetyl methyl protons at δ 2.1–2.3 ppm and ester carbonyl protons at δ 4.1–4.3 ppm .
- ¹³C NMR : Confirm the β-ketoester moiety via carbonyl peaks at δ 170–210 ppm .
- IR : Identify ester C=O stretching (1740–1760 cm⁻¹) and β-keto carbonyl (1650–1700 cm⁻¹) bands .
- MS : Fragment patterns should include [M+H]⁺ peaks at m/z corresponding to C₈H₁₂O₅ (MW 188.18) and diagnostic cleavage of the acetyl group .
Advanced: What mechanistic pathways explain the acid-catalyzed decomposition of this compound, and how can competing pathways be experimentally distinguished?
Answer:
Two primary pathways are hypothesized:
Keto-enol tautomerism : Stabilized via intramolecular hydrogen bonding, detectable by UV-Vis spectral shifts at 250–300 nm .
Ester hydrolysis : Track pH-dependent formation of 4-acetoxyacetoacetic acid using HPLC with a C18 column and UV detection (λ = 210 nm) .
Differentiation :
- Isotopic labeling (¹⁸O in water) combined with MS analysis identifies hydrolytic vs. tautomeric products .
- Kinetic isotope effects (KIE) using D₂O can distinguish proton transfer steps in tautomerism .
Basic: What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation and photolytic cleavage .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis is accelerated by ambient humidity .
- Inert atmosphere : Argon or nitrogen purging minimizes oxidative decomposition .
Advanced: How can computational chemistry be integrated with experimental data to predict novel derivatives of this compound with enhanced bioactivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to screen derivatives against target enzymes (e.g., acetyltransferases) based on binding affinity scores .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data to optimize side-chain modifications .
- DFT calculations : Predict thermodynamic stability of tautomers and reaction intermediates using Gaussian09 with B3LYP/6-31G* basis sets .
Basic: What critical parameters must be controlled during purification of this compound using fractional distillation?
Answer:
- Boiling point : Target the fraction at 120–125°C (at 15 mmHg) to isolate the pure compound .
- Pressure consistency : Use a vacuum jacketed column to maintain steady pressure and prevent thermal decomposition .
- Fraction collection : Monitor refractive index (nD ~1.42) to confirm purity .
Advanced: What analytical approaches best differentiate between keto-enol tautomerism and other structural isomerisms in this compound derivatives?
Answer:
- Dynamic NMR : Observe temperature-dependent coalescence of enolic and keto proton signals in DMSO-d₆ .
- X-ray crystallography : Resolve tautomeric forms in solid-state structures, comparing bond lengths (C=O vs. C-O) .
- UV-Vis kinetics : Track enol content via absorbance at 275 nm under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
